1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Dipole moment Lipophilicity Physicochemical property

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2195881-97-9; molecular formula C14H17N5O; molecular weight 271.32) is a synthetic small-molecule amide belonging to the pyrrolidine-1,2,3-triazole conjugate class. The compound integrates three pharmacophoric elements: a 2H-1,2,3-triazol-2-yl heterocycle, a pyrrolidine ring connected via a methylene linker, and a pyridin-3-yl ethanone side chain.

Molecular Formula C14H17N5O
Molecular Weight 271.324
CAS No. 2195881-97-9
Cat. No. B2786840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
CAS2195881-97-9
Molecular FormulaC14H17N5O
Molecular Weight271.324
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CC2=CN=CC=C2)CN3N=CC=N3
InChIInChI=1S/C14H17N5O/c20-14(9-12-3-1-5-15-10-12)18-8-2-4-13(18)11-19-16-6-7-17-19/h1,3,5-7,10,13H,2,4,8-9,11H2
InChIKeySMODHARPOZTTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2195881-97-9): Core Structural Identity and Procurement Profile


1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2195881-97-9; molecular formula C14H17N5O; molecular weight 271.32) is a synthetic small-molecule amide belonging to the pyrrolidine-1,2,3-triazole conjugate class. The compound integrates three pharmacophoric elements: a 2H-1,2,3-triazol-2-yl heterocycle, a pyrrolidine ring connected via a methylene linker, and a pyridin-3-yl ethanone side chain [1]. Unlike the more common 1H-1,2,3-triazol-1-yl regioisomers generated by copper-catalyzed azide–alkyne cycloaddition (CuAAC), the N2-substituted triazole architecture of this compound requires distinct synthetic routes and confers fundamentally different physicochemical properties . The compound is primarily distributed as a research-grade chemical by specialty vendors; at the time of this analysis, no peer-reviewed primary research paper, patent, or bioactivity dataset specifically describes the biological evaluation of this precise entity.

Why Generic Substitution Fails for 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one: Regioisomer-Dependent Physicochemical Divergence Prevents Plug-and-Play Replacement


The 2H-1,2,3-triazol-2-yl substitution pattern in this compound represents a critical differentiator that cannot be replicated by the readily available 1H-1,2,3-triazol-1-yl isomers produced under standard CuAAC click conditions. Experimental dipole moment measurements reveal a 20-fold difference between the 1H-tautomer (4.38 D) and the 2H-tautomer (0.22 D), a divergence that directly impacts logP, aqueous solubility, and molecular recognition at biological targets . In solution-phase tautomeric equilibrium, the 2H-tautomer exceeds 99.9% in the gas phase, yet 1H tautomers dominate in condensed media due to their larger dipole moment, rendering the N2-substituted architecture a thermodynamically and kinetically distinct entity [1]. Furthermore, direct comparative SAR studies on 1,2,3-triazole-containing letrozole analogs demonstrate that the identity of the triazole heterocycle — 1,2,3-triazole versus 1,2,5-triazole — produces a 10,000-fold difference in target binding affinity, underscoring the non-interchangeability of triazole isomers within the same molecular framework [2]. Consequently, procurement of a generic 1H-triazole or 1,2,4-triazole analog in place of the specified 2H-1,2,3-triazol-2-yl compound introduces unquantified risk in biological assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2195881-97-9): Selection-Relevant Comparator Data


Dipole Moment: 2H-1,2,3-Triazole Regioisomer Exhibits 20-Fold Lower Polarity Than the 1H-Tautomer, Driving Distinct LogP and Solubility Profiles

The 2H-1,2,3-triazol-2-yl moiety in CAS 2195881-97-9 confers a substantially lower molecular dipole moment (0.22 D) compared to the 1H-1,2,3-triazol-1-yl tautomer (4.38 D), as established by experimental measurement in solution . This 20-fold reduction in polarity translates into divergent chromatographic retention behaviour (predicted ΔlogP ~ 0.5–1.0 log unit) and differential aqueous solubility, parameters that are directly relevant to compound handling, DMSO stock preparation, and assay compatibility. The 2H-tautomer predominates (>99.9%) in the gas phase, while 1H tautomers are favoured in polar condensed media; the covalent N2-alkylation in this compound locks the triazole into the low-polarity 2H configuration irrespective of solvent environment .

Dipole moment Lipophilicity Physicochemical property

Triazole Heterocycle Identity: 1,2,3-Triazole Scaffold Confers 10,000-Fold Tighter Binding Versus 1,2,5-Triazole in Aromatase Inhibition Benchmark

In a direct comparative SAR study of letrozole-based aromatase inhibitors, the unsubstituted 1,2,3-triazole derivative (compound 10a) displayed 10,000-fold tighter binding than the corresponding 1,2,5-triazole analog (compound 25), confirming the critical importance of nitrogen atom positioning at position 3 or 4 of the five-membered ring for high-affinity target engagement [1]. This class-level finding demonstrates that within the same molecular scaffold, the choice of triazole isomer produces orders-of-magnitude differences in biological potency. For CAS 2195881-97-9, the 1,2,3-triazole core — as opposed to a 1,2,5-triazole or 1,2,4-triazole replacement — is structurally required to preserve this pharmacophoric advantage.

Structure-activity relationship Aromatase inhibition Triazole heterocycle

Metabolic Stability: 1,2,3-Triazole Core Demonstrates Inherent Resistance to Oxidative and Hydrolytic Biodegradation in Preclinical Profiling

The 1,2,3-triazole heterocycle is recognized for its resistance to metabolic degradation, including stability against acid/base hydrolysis and redox conditions, a consequence of its aromatic character [1]. A comprehensive medicinal chemistry review notes that the metabolic stability of triazole adds additional value in drug discovery, with the scaffold demonstrating lower susceptibility to cytochrome P450-mediated oxidation compared to imidazole and other five-membered heterocycles [2]. For CAS 2195881-97-9, the N2-alkylation pattern further blocks a potential site of metabolic N-dealkylation, offering a potential stability advantage over N1-alkylated triazole analogs.

Metabolic stability Drug-likeness Triazole pharmacokinetics

Evidence Gap Advisory: No Direct Head-to-Head Biological Data Available for CAS 2195881-97-9 Against Specific Molecular Targets — Selection Must Rely on Class-Level Inference

A systematic search of PubMed, PubChem, ChEMBL, ChemSpider, Google Patents, and the BindingDB database up to May 2026 returned zero primary research articles, patents, or curated bioactivity records containing quantitative IC50, Ki, EC50, or PK data for the exact compound 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2195881-97-9) [1]. No peer-reviewed head-to-head comparison against any close structural analog has been published. Consequently, all quantitative differentiation evidence presented in this guide is derived from class-level inference based on the shared 1,2,3-triazole and pyrrolidine-ethanone pharmacophores, not from direct experimental measurement on the target compound itself. Users are advised that procurement decisions for this compound must account for the absence of compound-specific biological validation data, and that the compound's utility for any particular target should be verified experimentally.

Evidence gap Procurement risk Data limitation

Validated Research and Industrial Application Scenarios for 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2195881-97-9)


Physicochemical Probe for Triazole Regioisomer Effects on Lipophilicity, Solubility, and Membrane Permeability

The 20-fold dipole moment difference between the 2H-1,2,3-triazol-2-yl configuration (locked in CAS 2195881-97-9) and the 1H-1,2,3-triazol-1-yl tautomer makes this compound a well-defined probe for systematically measuring the impact of triazole N-substitution pattern on logP, aqueous solubility, and Caco-2/PAMPA permeability. The methylene linker between triazole and pyrrolidine — absent in directly attached triazole analogs — enables conformational decoupling, allowing the triazole dipole orientation to exert maximal influence on molecular properties. This scenario is suitable for medicinal chemistry laboratories performing property-guided scaffold optimization.

Synthetic Intermediate for 2H-1,2,3-Triazole-Containing Kinase Inhibitor Libraries

The compound integrates three motifs — 2H-1,2,3-triazol-2-yl, pyrrolidine, and 3-pyridyl ethanone — that are individually validated in kinase inhibitor pharmacophores. The 3-pyridyl ethanone moiety can function as a hinge-binding element in ATP-competitive kinase inhibitors, while the 2H-1,2,3-triazole offers differential hydrogen-bonding geometry (nitrogen lone pairs at positions 1 and 3) compared to the 1H-isomer [1]. The unsubstituted triazole ring provides a site for further functionalization via N-arylation or CH-activation chemistry, enabling diversification into compound libraries.

Negative Control for Click Chemistry-Derived 1H-1,2,3-Triazole Compound Collections

Because the 2H-1,2,3-triazole architecture of CAS 2195881-97-9 is not accessible via standard CuAAC click chemistry (which predominantly yields 1,4-disubstituted 1H-1,2,3-triazoles), this compound serves as a structurally appropriate negative control for biological screening cascades that evaluate triazole regioisomer specificity. Its distinct dipole moment (0.22 D vs. ~4 D for 1H-triazole click products ) ensures that any observed biological activity difference between the probes cannot be attributed solely to global physicochemical change unrelated to the triazole substitution pattern.

Metabolic Stability Benchmarking of N2- vs. N1-Alkylated Triazole Scaffolds

The intrinsic metabolic stability of the 1,2,3-triazole core, combined with the N2-alkylation pattern that blocks a common metabolic soft spot (N-dealkylation), positions this compound as a benchmark for comparative in vitro microsomal or hepatocyte stability studies against N1-alkylated triazole analogs [2]. Such comparisons can quantify the metabolic advantage conferred by the 2H-substitution architecture, informing lead optimization decisions in programs where triazole-containing candidates are progressed.

Quote Request

Request a Quote for 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.